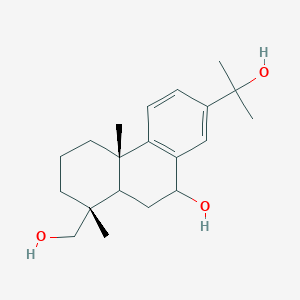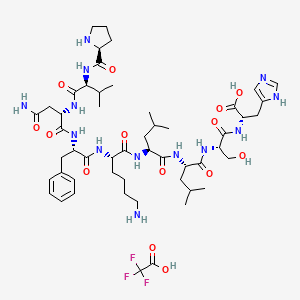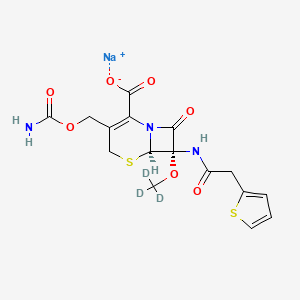
Cefoxitin-d3 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefoxitin-d3 (sodium) is a deuterated form of cefoxitin, a second-generation cephamycin antibiotic. Cefoxitin is known for its broad-spectrum antibacterial activity and is commonly used to treat various bacterial infections. The deuterated form, Cefoxitin-d3, is often used in scientific research to study the pharmacokinetics and metabolic pathways of cefoxitin.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cefoxitin-d3 (sodium) involves the incorporation of deuterium atoms into the cefoxitin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps typically involve:
Acylation: The attachment of a thiophene-2-ylacetyl group to the amino group at the 7-position.
Deuteration: The replacement of hydrogen atoms with deuterium atoms using deuterated reagents.
Industrial Production Methods: Industrial production of Cefoxitin-d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Production of cephamycin C by fermentation using Streptomyces lactamdurans.
Chemical Modification: Conversion of cephamycin C to cefoxitin through chemical modifications, including methoxylation and acylation.
Deuteration: Incorporation of deuterium atoms using deuterated reagents.
Chemical Reactions Analysis
Types of Reactions: Cefoxitin-d3 (sodium) undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenating agents, nucleophiles.
Major Products:
Hydroxylated Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Cefoxitin-d3 (sodium) has a wide range of applications in scientific research:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of cefoxitin.
Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites of cefoxitin.
Drug Development: Used in the development of new antibiotics and in studying drug resistance mechanisms.
Biological Studies: Employed in studies involving bacterial cell wall synthesis and the action of beta-lactam antibiotics.
Mechanism of Action
Cefoxitin-d3 (sodium) exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall strength and rigidity. As a result, the bacterial cell wall is weakened, leading to cell lysis and death.
Comparison with Similar Compounds
Cefoxitin: The non-deuterated form of Cefoxitin-d3.
Cefotetan: Another second-generation cephamycin with similar antibacterial activity.
Cefmetazole: A cephamycin antibiotic with a similar mechanism of action.
Uniqueness: Cefoxitin-d3 (sodium) is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic and metabolic studies. The deuterated form is particularly useful in research settings where precise tracking of the compound is required.
Properties
Molecular Formula |
C16H16N3NaO7S2 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
sodium;(6R,7S)-3-(carbamoyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-7-(trideuteriomethoxy)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1/t14-,16+;/m1./s1/i1D3; |
InChI Key |
GNWUOVJNSFPWDD-JIGPONIWSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+] |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12426654.png)



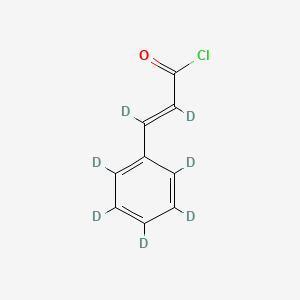
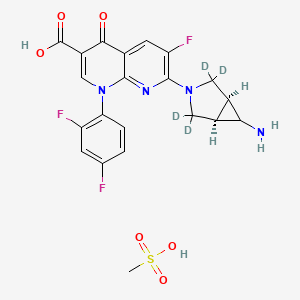
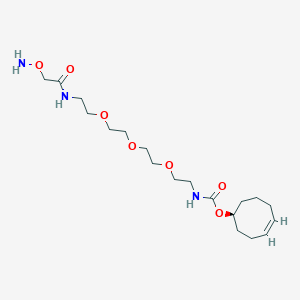
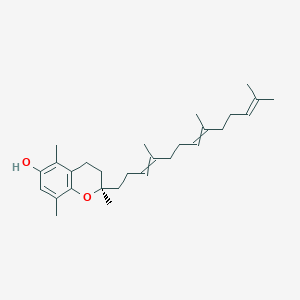
![(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid](/img/structure/B12426694.png)
![2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B12426702.png)
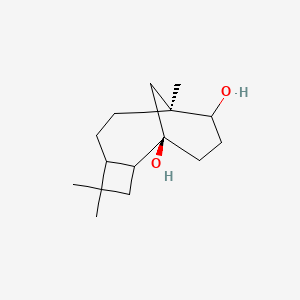
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12426712.png)
